Methyl 4-bromo-2-ethylbenzoate

Übersicht

Beschreibung

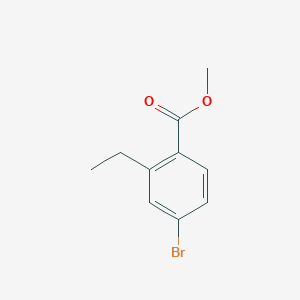

Methyl 4-bromo-2-ethylbenzoate: is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by an ethyl group. The compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-bromo-2-ethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products Formed:

Substitution: Methyl 4-methoxy-2-ethylbenzoate.

Reduction: 4-bromo-2-ethylbenzyl alcohol.

Oxidation: Methyl 4-bromo-2-carboxybenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-ethylbenzoate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of methyl 4-bromo-2-ethylbenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme activity. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form desired products. The bromine atom and ester group in the molecule provide sites for nucleophilic and electrophilic reactions, respectively, facilitating its use in diverse chemical transformations .

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-bromo-2-methylbenzoate

- Methyl 4-chloro-2-ethylbenzoate

- Methyl 4-bromo-2-fluorobenzoate

Comparison: Methyl 4-bromo-2-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it suitable for particular applications in organic synthesis and research. Compared to similar compounds, the ethyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the bromine atom offers a site for nucleophilic substitution, enabling the synthesis of a wide range of derivatives .

Biologische Aktivität

Methyl 4-bromo-2-ethylbenzoate is an aromatic ester that has garnered attention for its potential biological activities. This compound, with the molecular formula , features a bromine atom at the para position of the benzene ring and an ethyl group at the ortho position. The following sections will discuss its biological activity, including its interactions with specific enzymes, potential therapeutic applications, and relevant case studies.

This compound is synthesized through standard esterification reactions involving 4-bromo-2-ethylbenzoic acid and methanol, typically catalyzed by sulfuric acid. This compound is characterized by its distinctive structure, which influences its reactivity and biological properties.

Biological Activity

1. Enzymatic Inhibition:

this compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the biotransformation of various xenobiotics, making this compound relevant for pharmacological studies. The inhibition of CYP1A2 can affect the metabolic clearance of drugs and other substances, potentially leading to drug interactions and altered pharmacokinetics .

2. Toxicity Studies:

Research has indicated that compounds similar to this compound may exhibit varying degrees of toxicity based on their structural properties. For instance, studies on related esters have shown that steric effects and electronic properties significantly influence their hydrolytic stability and toxicity profiles . this compound's unique substituents may also affect its toxicity, necessitating further investigation.

3. Case Studies:

A study focused on the biological activity of benzoate derivatives highlighted that certain structural modifications can enhance local anesthetic effects while reducing toxicity . Although specific data on this compound is limited, the findings suggest that similar compounds can be optimized for therapeutic use.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other bromo-substituted benzoates to understand better its unique properties:

| Compound Name | CYP1A2 Inhibition | Toxicity Level | Local Anesthetic Effect |

|---|---|---|---|

| This compound | Moderate | Low | Not Established |

| Ethyl p-bromobenzoate | High | Moderate | Yes |

| Ethyl m-bromobenzoate | Low | Low | Minimal |

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for exploration include:

- Detailed Pharmacokinetic Studies: Understanding how this compound interacts with various metabolic pathways could inform its potential therapeutic applications.

- Toxicological Assessments: Comprehensive toxicity evaluations are necessary to establish safety profiles for potential medicinal uses.

- Structure-Activity Relationship (SAR) Studies: Investigating how structural variations affect biological activity will aid in designing more effective derivatives.

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.